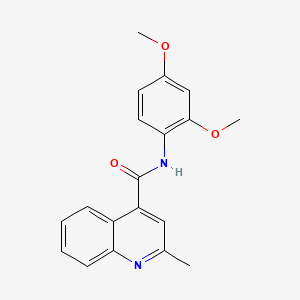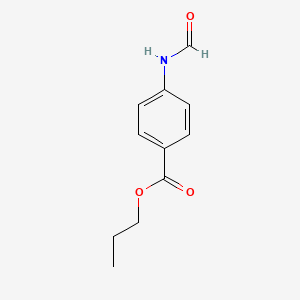
N-(2,4-dimethoxyphenyl)-2-methyl-4-quinolinecarboxamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-methyl-4-quinolinecarboxamide, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It is a selective antagonist of AMPA receptors, which are responsible for mediating fast synaptic transmission in the central nervous system. DMQX has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
Taste Enhancing Effect
This compound has been synthesized and studied for its taste-enhancing effect . It was found to significantly enhance the kokumi, umami, and salt tastes . The degree of enhancement was 66.4%, 56.6%, and 26.2%, respectively . This makes it a promising candidate for use as a taste enhancer in the food industry .
Antimicrobial Activity
The compound has been synthesized as part of a series of derivatives and studied for their antimicrobial activity . Some of these compounds displayed potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . However, they did not show activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa .
Inhibition of Bacterial RNA Polymerase
These compounds were also found to inhibit bacterial RNA polymerase (RNAP), making them potential candidates for the development of new antibacterial drugs . The most promising compound showed potent inhibitory activity against Escherichia coli RNAP .
Anti-Cancer Activity
In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. This makes it a potential candidate for the development of new anti-cancer drugs.
Anti-Inflammatory Effects
The compound has also been studied for its anti-inflammatory effects on immune cells. This suggests potential applications in the treatment of inflammatory diseases.
Potential Therapeutic Applications
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .
Mode of Action
N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide interacts with the switch region of the bacterial RNAP . This region can be divided into three pockets: the hydrogen bond sub pocket, the cleft sub pocket, and the hydrophobic pocket . The compound’s interaction with these pockets inhibits the function of RNAP, thereby disrupting bacterial RNA synthesis .
Biochemical Pathways
The inhibition of RNAP disrupts the transcription process in bacteria, affecting various biochemical pathways. This disruption prevents the bacteria from synthesizing essential proteins, leading to their death . The exact downstream effects on specific biochemical pathways may vary depending on the bacterial species.
Result of Action
N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide displays potent antimicrobial activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae .
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-10-15(14-6-4-5-7-16(14)20-12)19(22)21-17-9-8-13(23-2)11-18(17)24-3/h4-11H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNBTDHDJXBTEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24841222 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4747147.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4747156.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(2-fluorophenoxy)methyl]piperidine](/img/structure/B4747164.png)
![5-{3-chloro-4-[3-(3,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4747172.png)


![2-{[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4747192.png)
![N-{4-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4747199.png)
![4-[3-(3,5-dimethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4747216.png)
![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4747217.png)
![ethyl 2-(3-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4747222.png)
![5-ethyl-N-{4-[N-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}-3-thiophenecarboxamide](/img/structure/B4747232.png)
![N-(2-bromophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4747233.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}acetamide](/img/structure/B4747236.png)